2-chlorobenzyl 4-bromobenzoate
Description
2-Chlorobenzyl 4-bromobenzoate is a halogenated aromatic ester featuring a 2-chlorobenzyl group esterified to a 4-bromobenzoic acid moiety. The strategic placement of chlorine (at the benzyl ring’s 2-position) and bromine (at the benzoyl ring’s 4-position) introduces steric and electronic effects that influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-7-5-10(6-8-12)14(17)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDQSBQQDQLKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4-bromobenzoate typically involves the esterification of 2-chlorobenzyl alcohol with 4-bromobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzoate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The 2-chlorobenzyl group can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include 2-chlorobenzyl 4-aminobenzoate or 2-chlorobenzyl 4-thiocyanatobenzoate.
Oxidation: Products include 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Products include 2-chlorobenzyl alcohol and 4-bromobenzyl alcohol.
Scientific Research Applications
1. Intermediate for Complex Molecules
2-Chlorobenzyl 4-bromobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that can be employed in pharmaceuticals and agrochemicals. For instance, it can be transformed into various substituted benzoates that exhibit enhanced biological activity.
2. Heterocyclic Chemistry
The compound is utilized in heterocyclic chemistry, where it acts as a synthon for the formation of various heterocycles. These heterocycles are often integral to drug development due to their diverse pharmacological properties .
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2). This inhibition can potentially lead to therapeutic applications in cancer treatment by modulating cortisol levels within the body .
2. Antidiabetic Agents
Research has also pointed towards its application as an intermediate in synthesizing antidiabetic drugs. For example, it may be involved in the synthesis of compounds that target glucose transport mechanisms, thereby enhancing insulin sensitivity .
Case Studies
Case Study 1: Synthesis and Characterization
A study published in a peer-reviewed journal detailed the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate from 3-bromobenzoic acid and 2-bromo-1-(4-chlorophenyl)ethanone. The resulting compound was characterized using NMR and IR spectroscopy, confirming its structure through distinct spectral features . This synthetic route highlights the utility of this compound as a precursor for further chemical transformations.
Case Study 2: Biological Activity Assessment
Another investigation assessed the biological activity of various derivatives synthesized from this compound. The results demonstrated promising anticancer properties, with several compounds exhibiting significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 4-bromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the 2-chlorobenzyl alcohol and 4-bromobenzoic acid, which may interact with biological molecules. The molecular pathways involved include enzyme inhibition and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Substitution Patterns on the Benzyl/Benzoyl Rings
- 2-Chlorobenzyl vs.
- Unsubstituted Benzyl Group : Compound 11d (unsubstituted benzyl) showed a drastic reduction in anti-HIV-1 activity (6% inhibition), highlighting the critical role of halogen or alkyl substituents in enhancing target binding .
- Fluorinated Analogs : Introducing fluorine at the benzyl ring’s 2- or 4-position (compounds 11g and 11h) resulted in moderate inhibition rates (22–25%) but reduced cell viability for the 2-fluoro derivative, indicating that halogen electronegativity and position influence both potency and toxicity .
Halogen Exchange (Br vs. Cl)
Physicochemical and Crystallographic Properties
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chlorobenzyl 4-bromobenzoate?
- Methodological Answer : The compound can be synthesized via esterification between 4-bromobenzoic acid and 2-chlorobenzyl alcohol. A typical protocol involves activating the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by nucleophilic acyl substitution with 2-chlorobenzyl alcohol. Reaction conditions (e.g., solvent, temperature) should optimize steric hindrance from the bulky substituents. Characterization via , , and FT-IR confirms ester formation . For analogs, refluxing with catalysts like DMF (0.5 mmol) in thionyl chloride improves yield .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- Methodological Answer :
- NMR : should show a downfield singlet (~5.3 ppm) for the benzylic CH₂ group and aromatic protons split by substituent effects. confirms the ester carbonyl (~165-170 ppm).
- FT-IR : Look for ester C=O stretching (~1720 cm⁻¹) and absence of -OH peaks from starting materials.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) matching the theoretical mass. Discrepancies may indicate side products like unreacted acid or alcohol .
Q. What safety protocols are critical when handling intermediates like 4-bromobenzoyl chloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.
- Storage : Store corrosive intermediates (e.g., 4-bromobenzoyl chloride) in sealed containers at 0–6°C, segregated from bases .
- Waste Disposal : Halogenated waste must be collected separately and processed by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in halogenated esters like this compound?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving substituent orientation and crystal packing. Use SHELXL for refinement:
- Data Collection : Cool crystals to 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, Cl). Check for twinning using ROTAX or PLATON.
- Validation : Verify bond lengths (C-Br: ~1.89 Å; C-Cl: ~1.74 Å) and angles against similar esters (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate ). Discrepancies >3σ may indicate disorder or incorrect space group assignment .
Q. What strategies mitigate low yields due to steric hindrance during esterification?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DCM, THF) to enhance nucleophilicity of the alcohol.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.
- Temperature Control : Gradual warming (0°C → room temp) prevents side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for sterically hindered systems .
Q. How do solvation effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Solvent polarity impacts transition-state stabilization.
- Polar Solvents (e.g., DMSO) : Stabilize charge-separated intermediates, favoring S2 mechanisms.
- Nonpolar Solvents (e.g., Toluene) : Favor radical pathways or S1 if carbocation stability permits.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate solvation free energies and predict regioselectivity. Compare with experimental kinetic data .
Q. How to address contradictions between spectroscopic data and computational predictions for halogenated esters?
- Methodological Answer :
- Cross-Validation : Reconcile NMR chemical shifts with DFT-calculated shielding tensors (e.g., using Gaussian or ORCA).
- Dynamic Effects : Consider rotameric equilibria (e.g., ester group rotation) that broaden NMR signals but are absent in static computations.
- Crystallographic Benchmarking : Use X-ray structures to validate computational geometries. For example, discrepancies in dihedral angles >10° suggest flawed torsional parameters in force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
